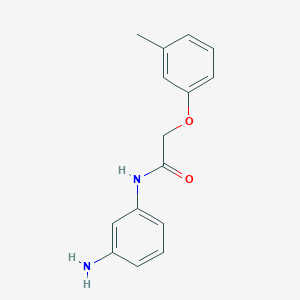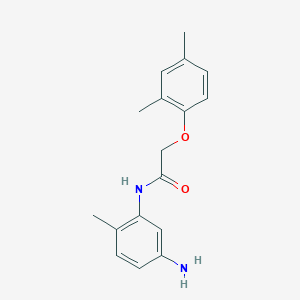
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, otherwise known as N-(5-AMPA-2-MP), is a small molecule that has a wide range of applications in scientific research. It is a derivative of the neurotransmitter glutamate, and its structure is similar to that of the commonly used agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 5-amino-2-methylbenzoic acid with 2,4-dimethylphenol to form the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide. This intermediate is then reacted with acetyl chloride to form the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide.
Starting Materials
5-amino-2-methylbenzoic acid, 2,4-dimethylphenol, acetyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 5-amino-2-methylbenzoic acid (1.0 g, 6.4 mmol) and 2,4-dimethylphenol (1.2 g, 8.6 mmol) in diethyl ether (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate (1.0 g, 12 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide as a white solid (yield: 1.8 g, 87%)., Step 3: Dissolve the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide (1.0 g, 3.6 mmol) in dry dichloromethane (20 mL) and add acetyl chloride (0.5 mL, 6.8 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide as a white solid (yield: 1.0 g, 80%).
Mecanismo De Acción
N-(5-AMPA-2-MP) is an agonist of the AMPA receptor, which is a ligand-gated ion channel. When N-(5-AMPA-2-MP) binds to the AMPA receptor, it causes an influx of calcium ions into the cell, resulting in an excitatory postsynaptic potential (EPSP). This EPSP is then propagated along the neuron, resulting in the transmission of an electrical signal.
Efectos Bioquímicos Y Fisiológicos
N-(5-AMPA-2-MP) has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to increase the firing rate of neurons. It has also been found to increase the expression of proteins involved in synaptic plasticity, such as the glutamate receptor subunits, and to modulate the activity of enzymes involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-AMPA-2-MP) has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be stored in solution for long periods of time. It is also a highly effective agonist of the AMPA receptor and has been found to be effective at low concentrations. However, it has some limitations for use in lab experiments. It has been found to be toxic at high concentrations and can cause cell death. In addition, it has a short half-life, which can limit its effectiveness for long-term experiments.
Direcciones Futuras
N-(5-AMPA-2-MP) has a variety of potential future applications in scientific research. It could be used to study the role of the AMPA receptor in a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. It could also be used to study the role of the AMPA receptor in the regulation of neuronal excitability, synaptic transmission, and neuronal development. In addition, N-(5-AMPA-2-MP) could be used to study the role of the AMPA receptor in the regulation of synaptic plasticity, memory formation, and learning. Finally, N-(5-AMPA-2-MP) could be used to develop new drugs that target the AMPA receptor.
Aplicaciones Científicas De Investigación
N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes. It has been used to study the role of the AMPA receptor in synaptic plasticity, memory formation, and learning, as well as in the regulation of neuronal excitability, synaptic transmission, and neuronal development. N-(5-AMPA-2-MP) has also been used to study the role of the AMPA receptor in various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-9-14(18)6-5-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZQYHVQSZBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

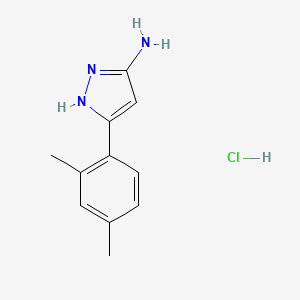

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
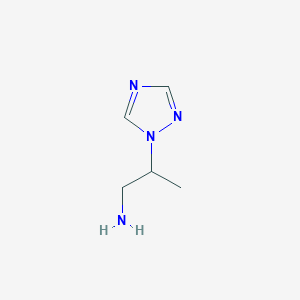

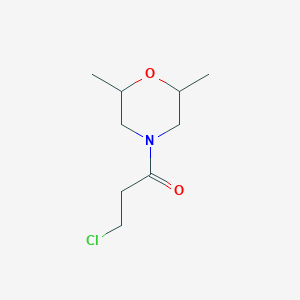


![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)



